molecular formula C9H5F3N4 B1487134 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole CAS No. 2231676-97-2

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

Cat. No. B1487134
M. Wt: 226.16 g/mol
InChI Key: JJJWKQLOFXTFMA-UHFFFAOYSA-N
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Description

The compound “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole” appears to contain a trifluoromethyl group, a diazirin group, and an indazole group . The trifluoromethyl group is a functional group that has the formula -CF3 . Diazirines are three-membered heterocycles containing two carbon atoms, one nitrogen atom, and a double bond . Indazole is a type of azole that has an indole-like structure, but with one nitrogen atom in the five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the trifluoromethyl, diazirin, and indazole groups . The trifluoromethyl group is known for its high electronegativity . Diazirines are unique due to their strained three-membered ring . Indazoles have a fused pyrrole and benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the trifluoromethyl, diazirin, and indazole groups . Trifluoromethyl groups are known to undergo various reactions due to their high electronegativity . Diazirines can undergo reactions that open their three-membered ring . Indazoles can participate in various reactions due to the presence of a nitrogen atom in the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl, diazirin, and indazole groups . For example, the trifluoromethyl group could increase the compound’s lipophilicity . The diazirin group could contribute to the compound’s reactivity due to its strained three-membered ring . The indazole group could influence the compound’s aromaticity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties . Compounds containing a trifluoromethyl group can be hazardous if swallowed, in contact with skin, or if inhaled . They can also cause skin and eye irritation .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science . Further studies could also investigate its synthesis, properties, and reactivity in more detail.

properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4/c10-9(11,12)8(15-16-8)6-2-1-3-7-5(6)4-13-14-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJWKQLOFXTFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C3(N=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
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4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
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4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole
Reactant of Route 6
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-indazole

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